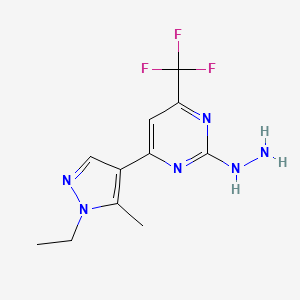

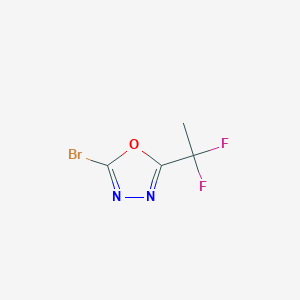

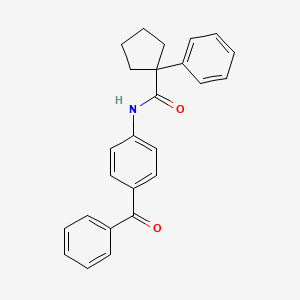

![molecular formula C10H14BrF3N2O B2413878 4-bromo-1-isobutyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole CAS No. 1856034-32-6](/img/structure/B2413878.png)

4-bromo-1-isobutyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-1-isobutyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives and has been synthesized using various methods.

Scientific Research Applications

Antibacterial and Antifungal Activities : Research has shown that derivatives of 4-bromo-1H-pyrazole possess significant in vitro antibacterial activity against common pathogens such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. These compounds also exhibit antifungal activity against Aspergilus flavus and Aspergillus niger, making them potential candidates for antimicrobial drug development (Pundeer et al., 2013).

Synthesis and Antifungal Activity : Another study focused on the synthesis of N-alkyl-substituted 4-aryldiazenylpyrazoles, which included the alkylation of 4-aryldiazenylpyrazoles using derivatives similar to 4-bromo-1H-pyrazole. These compounds displayed modest activity against the Bacillus subtilis strain, suggesting their potential as antifungal agents (Ivanova et al., 2013).

Organometallic Methods for Functionalization : A study explored the site-selective functionalization of trifluoromethyl-substituted pyrazoles, including compounds similar to 4-bromo-1H-pyrazole. This research is significant for understanding how different reagents can selectively target various positions on the pyrazole ring, leading to a range of potential applications in organic synthesis (Schlosser et al., 2002).

Tuberculostatic Activity : Alkylation of polyfluoroalkyl-containing pyrazoles with derivatives of 4-bromo-1H-pyrazole has been studied, showing that these compounds manifest moderate tuberculostatic activity. This indicates a potential use in developing treatments for tuberculosis (Ivanova et al., 2011).

Tautomerism in Pyrazoles : The tautomerism of 4-bromo-1H-pyrazoles has been analyzed using spectroscopy and X-ray crystallography. Understanding tautomerism in such compounds is crucial for their application in various chemical processes and drug design (Trofimenko et al., 2007).

Chemoselective Synthesis : The chemoselective synthesis of 4-trifluoromethyl pyrazoles, using reactions involving derivatives of 4-bromo-1H-pyrazole, has been investigated. This process is valuable for creating pyrazoles with specific functional groups, useful in various chemical industries (Lu et al., 2019).

properties

IUPAC Name |

4-bromo-1-(2-methylpropyl)-3-(2,2,2-trifluoroethoxymethyl)pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrF3N2O/c1-7(2)3-16-4-8(11)9(15-16)5-17-6-10(12,13)14/h4,7H,3,5-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAFYDTCSZWAUQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=C(C(=N1)COCC(F)(F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrF3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-1-isobutyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

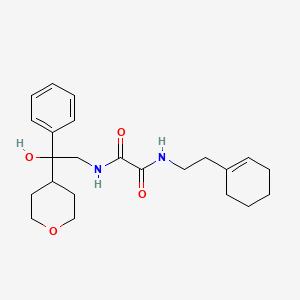

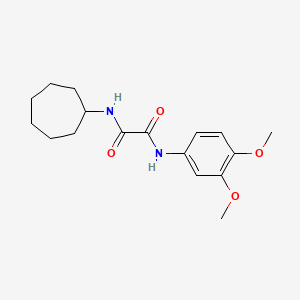

![N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2413798.png)

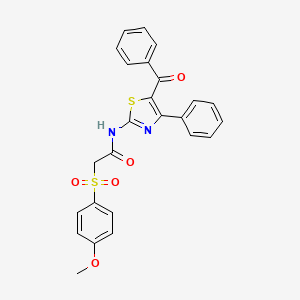

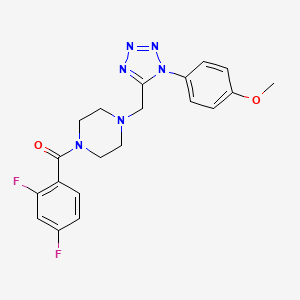

![1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2,2-diphenylethanone](/img/structure/B2413799.png)

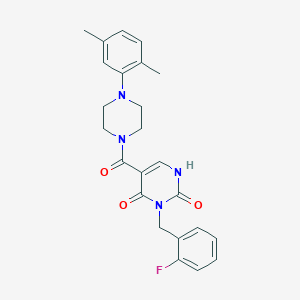

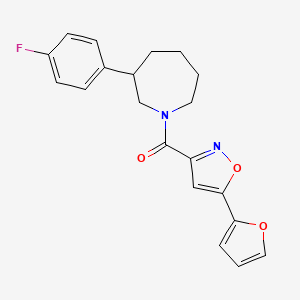

![4-[cyclohexyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B2413802.png)

![5-bromo-N-[3-(1,1-dioxidoisothiazolidin-2-yl)phenyl]-2-furamide](/img/structure/B2413812.png)